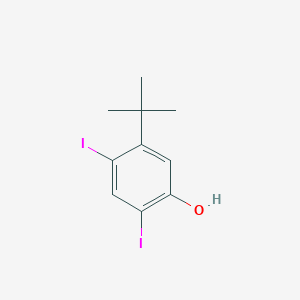
5-Tert-butyl-2,4-diiodophenol
Übersicht
Beschreibung
5-Tert-butyl-2,4-diiodophenol is a chemical compound with the CAS Number: 1017608-26-2 . It has a molecular weight of 402.01 . The IUPAC name for this compound is 5-(tert-butyl)-2,4-diiodophenol . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for 5-Tert-butyl-2,4-diiodophenol is 1S/C10H12I2O/c1-10(2,3)6-4-9(13)8(12)5-7(6)11/h4-5,13H,1-3H3 . This compound contains a total of 25 bonds, including 13 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis
5-Tert-butyl-2,4-diiodophenol is a powder that is stored at room temperature . It has a molecular weight of 402.01 .Wissenschaftliche Forschungsanwendungen
1. Spin Interaction in Octahedral Zinc Complexes
5-Tert-butyl-2,4-diiodophenol and its derivatives are studied for their spin interactions in zinc complexes. The research by Orio et al. (2010) focuses on Schiff bases and Mannich bases with zinc bis-phenolate complexes. These complexes demonstrate anodic reversible waves in cyclic voltammetry, indicating oxidation into phenoxyl radicals. Such studies are significant in understanding the electronic properties of metal complexes and their potential applications in materials science and catalysis (Orio et al., 2010).
2. Electrochemical Reactivity with Superoxide Anion Radical
Research conducted by Zabik et al. (2019) explores the electrochemical reactivity of bulky phenols, including 5-tert-butyl-2,4-diiodophenol derivatives, with superoxide anion radical. The study utilizes electrochemical methods like cyclic voltammetry to understand the effectiveness of these compounds in radical scavenging, which has implications for antioxidant applications and understanding oxidative stress in biological systems (Zabik et al., 2019).
3. Investigation of Anti-inflammatory Potential
A study by Almeida et al. (2020) synthesizes a novel compound derived from di-tert-butylphenol to evaluate its anti-nociceptive and anti-inflammatory activities. The compound shows significant reduction in nociception and inflammation in various models, suggesting potential therapeutic applications in managing pain and inflammation (Almeida et al., 2020).
4. Acute Oral Toxicity of Organotin Compounds
Dodokhova et al. (2021) investigate the safety of organotin compounds containing 2,6-di-tert-butylphenol fragments. These compounds have potential as pharmaceutical substances, and the study evaluates their toxicity, offering insights into the safe therapeutic window and risks associated with these compounds (Dodokhova et al., 2021).
5. Synthetic Phenolic Antioxidants and Environmental Impact
Liu and Mabury (2020) review the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), including derivatives of 5-tert-butyl-2,4-diiodophenol. This study is crucial in understanding the ecological and health impacts of SPAs, which are used extensively in industrial products (Liu & Mabury, 2020).
Safety and Hazards
This compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
5-tert-butyl-2,4-diiodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12I2O/c1-10(2,3)6-4-9(13)8(12)5-7(6)11/h4-5,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUMGUYTRBJEOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1I)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12I2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801281667 | |
| Record name | 5-(1,1-Dimethylethyl)-2,4-diiodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801281667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Tert-butyl-2,4-diiodophenol | |
CAS RN |
1017608-26-2 | |
| Record name | 5-(1,1-Dimethylethyl)-2,4-diiodophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017608-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1,1-Dimethylethyl)-2,4-diiodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801281667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




amino]-2-(1-pyrrolidinyl)ethyl]-3-biphenylcarboxamide](/img/structure/B1649467.png)
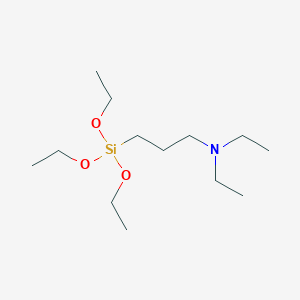
![Benzamide,4-(1,1-dimethylethyl)-n-imidazo[1,2-a]pyridin-2-yl-](/img/structure/B1649471.png)
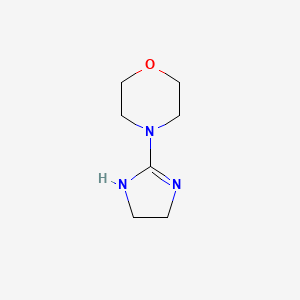
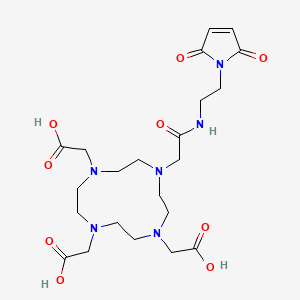
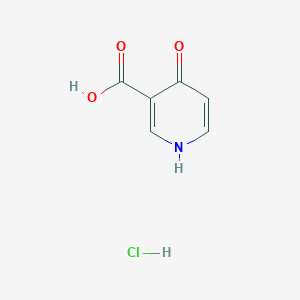
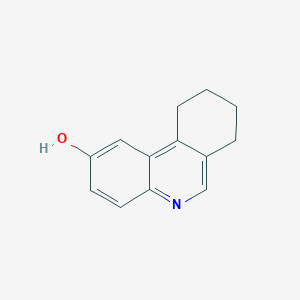
![ethyl 1-{4-[(isobutylamino)carbonyl]phenyl}-5-(2-methylphenyl)-1H-pyrazole-3-carboxylate](/img/structure/B1649477.png)
![ethyl 5-[3-({[1-(tert-butyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}amino)phenyl]-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate](/img/structure/B1649480.png)
![ethyl 5-(4-ethylphenyl)-1-{1-[(3-methyl-2-thienyl)carbonyl]-4-piperidyl}-1H-pyrazole-3-carboxylate](/img/structure/B1649481.png)
![[4-(2-(4-chlorophenyl)-2-{[4-(trifluoromethyl)benzyl]oxy}ethyl)piperazino](1,5-dimethyl-1H-pyrazol-3-yl)methanone](/img/structure/B1649482.png)
![ethyl 5-(4-bromophenyl)-1-(4-{[(3,4-dimethoxyphenethyl)amino]carbonyl}phenyl)-1H-pyrazole-3-carboxylate](/img/structure/B1649487.png)
![ethyl 5-{4-[4-(3-fluoro-4-methoxybenzoyl)piperazino]phenyl}-1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate](/img/structure/B1649488.png)